1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine
Overview
Description
2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by its unique molecular structure, which includes one stearic acid chain and one oleic acid chain attached to a glycerophosphocholine backbone . This compound is significant in the study of membrane biophysics, as it provides a model for understanding the behavior of mixed-chain phospholipids within biological membranes .
Mechanism of Action
Target of Action
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . It primarily targets Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . HDAC3 is an enzyme that influences gene expression by modifying proteins associated with DNA. STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
SOPC inhibits the activity of HDAC3 and the phosphorylation of STAT3 . By inhibiting HDAC3, SOPC prevents the removal of acetyl groups from histones, which can result in a more relaxed chromatin structure and increased gene expression . The inhibition of STAT3 phosphorylation prevents its activation, thereby regulating the transcription of target genes .
Biochemical Pathways
Given its role in inhibiting hdac3 and stat3, it likely impacts pathways related to gene expression and signal transduction . This could include the JAK-STAT signaling pathway, which is involved in processes like cell growth, differentiation, and apoptosis .
Result of Action
SOPC exhibits anticancer activity in chronic myelogenous leukemia (CML) K562 cells . This is likely due to its ability to alter gene expression and signal transduction through its action on HDAC3 and STAT3 .
Biochemical Analysis
Biochemical Properties
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions. It interacts with enzymes such as phospholipase A2, which hydrolyzes the sn-2 acyl chain, generating lysophosphatidylcholine and free fatty acids . This interaction is essential for the remodeling of membrane phospholipids and the production of bioactive lipid mediators. Additionally, this compound interacts with proteins such as apolipoproteins, which are involved in lipid transport and metabolism . These interactions are crucial for maintaining cellular lipid homeostasis and membrane integrity.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in the regulation of cell growth, differentiation, and apoptosis . This compound also impacts gene expression by altering the transcriptional activity of nuclear receptors and transcription factors . Furthermore, this compound plays a role in cellular metabolism by regulating the synthesis and degradation of other lipids, thereby influencing energy production and storage .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to membrane receptors and transporters, facilitating the uptake and distribution of lipids within cells . This compound also acts as a substrate for enzymes such as phospholipase D, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . These reactions are critical for the generation of second messengers involved in signal transduction pathways. Additionally, this compound modulates the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyltransferases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo oxidation and hydrolysis, leading to the formation of lysophosphatidylcholine and free fatty acids . These degradation products can have distinct biological activities and may influence cellular functions differently. Long-term studies have shown that this compound can affect cellular processes such as membrane fluidity, signal transduction, and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve membrane fluidity, leading to beneficial effects on cellular functions . At high doses, this compound can induce cytotoxicity and apoptosis, particularly in cells with high metabolic activity . These toxic effects are often associated with the accumulation of lysophosphatidylcholine and free fatty acids, which can disrupt membrane integrity and cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with stearic acid and oleic acid. The reaction is carried out under controlled conditions to ensure the correct positional attachment of the fatty acids. The process involves:
Esterification Reaction: Glycerophosphocholine is reacted with stearic acid and oleic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques such as thin-layer chromatography (TLC) to achieve high positional purity of fatty acids.
Industrial Production Methods: Industrial production of 2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine involves large-scale esterification processes with stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and efficiency, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The oleic acid chain can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Major Products Formed:
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Hydrolysis Products: Free stearic acid, oleic acid, and glycerophosphocholine.
Scientific Research Applications
2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine is widely used in scientific research, including:
Membrane Biophysics: It serves as a model for studying the behavior of mixed-chain phospholipids in biological membranes, including membrane fluidity, phase transitions, and lipid-lipid interactions.
Lipid Rafts: Research on lipid rafts and their role in protein distribution and signaling pathways often utilizes this compound.
Artificial Membranes: It is employed in constructing artificial lipid membranes to investigate fundamental aspects of lipid-protein interactions.
Drug Delivery: The compound is used in the development of liposomal drug delivery systems due to its biocompatibility and ability to form stable bilayers.
Comparison with Similar Compounds
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC): Similar in structure but with different positional attachment of fatty acids.
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleic acid chain instead of an oleic acid chain.
Uniqueness: 2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of one saturated and one monounsaturated fatty acid chain, which provides distinct properties in terms of membrane fluidity and phase behavior . This makes it particularly valuable in studies of membrane dynamics and lipid-protein interactions .
Properties
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVAWFAEPLPPQ-VRDBWYNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335911 | |
Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(18:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56421-10-4 | |
Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PC(18:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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